3-[(2-Methoxyphenoxy)methyl]benzohydrazide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(2-methoxyphenoxy)methyl]benzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-19-13-7-2-3-8-14(13)20-10-11-5-4-6-12(9-11)15(18)17-16/h2-9H,10,16H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPNICPGKBBHHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2=CC(=CC=C2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 2 Methoxyphenoxy Methyl Benzohydrazide
Established Synthetic Routes to the Core Benzohydrazide (B10538) Structure
The construction of the 3-[(2-Methoxyphenoxy)methyl]benzohydrazide molecule involves the initial formation of a key precursor, 3-[(2-Methoxyphenoxy)methyl]benzoic acid, followed by its conversion to the final hydrazide product.
Esterification and Subsequent Hydrazinolysis Pathways
A primary and widely employed method for the synthesis of benzohydrazides involves a two-step process starting from the corresponding carboxylic acid. rasayanjournal.co.in This pathway includes an initial esterification of the carboxylic acid, followed by hydrazinolysis of the resulting ester.
For the synthesis of this compound, the precursor 3-[(2-Methoxyphenoxy)methyl]benzoic acid is first converted to its methyl ester, methyl 3-[(2-Methoxyphenoxy)methyl]benzoate. This esterification is typically achieved by reacting the benzoic acid with methanol (B129727) in the presence of a catalytic amount of a strong acid, such as concentrated sulfuric acid. youtube.com The reaction is usually carried out under reflux conditions to drive the equilibrium towards the ester product. youtube.comyoutube.com
The subsequent and final step is the hydrazinolysis of the methyl ester. This is accomplished by reacting the methyl 3-[(2-Methoxyphenoxy)methyl]benzoate with hydrazine (B178648) hydrate (B1144303), often in an alcoholic solvent like methanol or ethanol (B145695). google.com The reaction mixture is typically heated under reflux for several hours to ensure complete conversion. google.com Upon cooling, the desired this compound product often precipitates from the solution and can be purified by recrystallization.
Representative Reaction Scheme:
Step 1: Esterification
3-[(2-Methoxyphenoxy)methyl]benzoic acid + CH₃OH ⇌ (H₂SO₄ catalyst) ⇌ Methyl 3-[(2-Methoxyphenoxy)methyl]benzoate + H₂O
Step 2: Hydrazinolysis
Methyl 3-[(2-Methoxyphenoxy)methyl]benzoate + N₂H₄·H₂O → this compound + CH₃OH + H₂O
Alternative Synthetic Strategies for Precursor Synthesis
The synthesis of the core structure is critically dependent on the availability of the precursor, 3-[(2-Methoxyphenoxy)methyl]benzoic acid. An effective strategy for its preparation involves the Williamson ether synthesis. masterorganicchemistry.comlibretexts.orgfrancis-press.com This method relies on the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com
In this specific case, the synthesis would commence with 3-(chloromethyl)benzoic acid, a commercially available or synthetically accessible starting material. chemicalbook.com The synthesis of 3-(chloromethyl)benzoic acid itself can be achieved from benzoyl chloride and paraformaldehyde in the presence of a Lewis acid catalyst like ferric chloride. google.comgoogle.com
The Williamson ether synthesis step involves the reaction of 3-(chloromethyl)benzoic acid with the sodium salt of 2-methoxyphenol (guaiacol). The reaction is typically performed in a suitable solvent, and the phenoxide, generated by treating 2-methoxyphenol with a base like sodium hydroxide, acts as the nucleophile, displacing the chloride from the benzylic position of 3-(chloromethyl)benzoic acid. wpmucdn.com This SN2 reaction is generally efficient for primary halides. masterorganicchemistry.comyoutube.com
An alternative approach could involve starting with methyl 3-(chloromethyl)benzoate (B8533320) and reacting it with the sodium salt of 2-methoxyphenol. This would directly yield methyl 3-[(2-Methoxyphenoxy)methyl]benzoate, which can then be subjected to hydrazinolysis as described in section 2.1.1.
Optimization of Reaction Conditions for Enhanced Yield and Purity
The optimization of reaction conditions is crucial for maximizing the yield and purity of the final benzohydrazide product. Several factors can be adjusted during the synthesis.
For the hydrazinolysis step, the choice of solvent can influence the reaction rate and the ease of product isolation. While methanol and ethanol are commonly used, other polar solvents could be explored. nih.gov The reaction temperature and duration are also critical parameters. Refluxing for an adequate period ensures the completion of the reaction, but prolonged heating could potentially lead to side reactions. google.com Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is advisable to determine the optimal reaction time. google.com
The stoichiometry of the reactants, particularly the amount of hydrazine hydrate, can also be optimized. Using a slight excess of hydrazine hydrate can help drive the reaction to completion, but a large excess might complicate the purification process. nih.gov
Purification of the final product is typically achieved through recrystallization. The choice of the recrystallization solvent is critical for obtaining high-purity crystals.
Table 1: Factors for Optimization in Benzohydrazide Synthesis
| Parameter | Considerations for Optimization | Potential Impact on Yield and Purity |
| Solvent | Polarity, boiling point, and solubility of reactants and products. | Affects reaction rate and ease of product isolation. nih.gov |
| Temperature | Should be high enough for a reasonable reaction rate but not so high as to cause decomposition. | Influences reaction kinetics and potential for side reactions. google.com |
| Reaction Time | Monitored to ensure reaction completion without unnecessary heating. | Prevents incomplete reaction or product degradation. google.com |
| Reactant Ratio | Stoichiometry of hydrazine hydrate to the ester. | Can drive the reaction to completion but may affect purification. nih.gov |
| Purification Method | Choice of solvent for recrystallization. | Crucial for obtaining a final product of high purity. |
Derivatization Strategies for the Generation of Analogous Compounds
The this compound molecule possesses reactive sites that can be targeted for chemical modification to generate a library of analogous compounds. The hydrazide moiety is particularly amenable to derivatization.
N-Acylation Reactions at the Hydrazide Nitrogen Atoms
The terminal nitrogen atom of the hydrazide group is nucleophilic and readily undergoes acylation reactions. A common and synthetically useful transformation is the condensation with aldehydes or ketones to form N-acylhydrazones. google.comgoogle.com This reaction is typically carried out by refluxing the benzohydrazide with the desired aldehyde or ketone in a suitable solvent, often with a catalytic amount of acid (e.g., acetic acid). google.comgoogle.com
This strategy allows for the introduction of a wide variety of substituents onto the benzohydrazide core, enabling the systematic exploration of structure-activity relationships for various applications. The resulting N-acylhydrazones are often crystalline solids and can be readily purified.
Representative Reaction Scheme:
This compound + R-CHO → (Catalytic Acid) → 3-[(2-Methoxyphenoxy)methyl]-N'-(aryl/alkyl-idene)benzohydrazide + H₂O
Alkylation and Arylation Modifications of the Hydrazide Moiety
While less common than N-acylation, the nitrogen atoms of the hydrazide moiety can also undergo alkylation or arylation reactions. These reactions typically require a strong base to deprotonate the hydrazide, generating a more potent nucleophile. The resulting anion can then react with an appropriate alkyl or aryl halide.
The site of alkylation or arylation (i.e., which nitrogen atom reacts) can be influenced by the reaction conditions and the structure of the starting materials. These modifications can significantly alter the electronic and steric properties of the molecule, leading to new compounds with potentially different chemical and biological profiles.
Substitution Pattern Variations on the Benzoyl Ring System
Modifications to the substitution pattern on the benzoyl ring of this compound are crucial for systematically investigating structure-activity relationships. The introduction of various functional groups at different positions of the benzoyl ring can significantly influence the electronic properties, lipophilicity, and steric profile of the molecule.
The synthesis of these analogs generally starts from a correspondingly substituted benzoic acid derivative. For instance, to introduce a substituent at the 4-position of the benzoyl ring, a 4-substituted-3-(chloromethyl)benzoic acid could be used as the starting material. This would then be reacted with 2-methoxyphenol to form the ether linkage, followed by esterification and hydrazinolysis.
| Starting Material | Reagents and Conditions | Product | Reference |
| 4-Chloro-3-(chloromethyl)benzoic acid | 1. 2-methoxyphenol, K2CO3, DMF; 2. CH3OH, H2SO4; 3. N2H4·H2O, EtOH | 4-Chloro-3-[(2-methoxyphenoxy)methyl]benzohydrazide | derpharmachemica.com |
| 4-Nitro-3-(chloromethyl)benzoic acid | 1. 2-methoxyphenol, K2CO3, DMF; 2. CH3OH, H2SO4; 3. N2H4·H2O, EtOH | 4-Nitro-3-[(2-methoxyphenoxy)methyl]benzohydrazide | asianpubs.org |
| 4-Methyl-3-(chloromethyl)benzoic acid | 1. 2-methoxyphenol, K2CO3, DMF; 2. CH3OH, H2SO4; 3. N2H4·H2O, EtOH | 4-Methyl-3-[(2-methoxyphenoxy)methyl]benzohydrazide | nih.gov |
Structural Modifications and Linker Exploration of the Phenoxy Moiety
The phenoxy moiety and the methylene (B1212753) linker are also key areas for structural modification. Altering the substituents on the phenoxy ring or changing the nature of the linker can impact the molecule's conformation and interactions with biological targets.
Variations on the phenoxy ring can be achieved by starting with different substituted phenols in the initial ether synthesis step. For example, using 2,3-dimethylphenol (B72121) instead of 2-methoxyphenol would yield a derivative with two methyl groups on the phenoxy ring. nih.gov
Exploration of the linker involves replacing the methylene bridge with other functional groups. This can be achieved by modifying the synthetic route. For instance, instead of a chloromethyl starting material, a different electrophilic group could be employed to react with the phenol.
| Phenol Derivative | Linker Precursor | Product Moiety | Reference |
| 2,3-Dimethylphenol | 3-(Bromomethyl)benzoyl chloride | 3-[(2,3-Dimethylphenoxy)methyl]benzoyl | nih.gov |
| 3-Methoxyphenol | 3-(Bromomethyl)benzoyl chloride | 3-[(3-Methoxyphenoxy)methyl]benzoyl | nih.gov |
| 4-Methylphenol | 2-Chlorobenzoic acid (Ullmann reaction) | 2-(4-Methylphenoxy)benzoyl | nih.gov |
These modifications allow for a comprehensive exploration of the chemical space around the phenoxy moiety and the linker, which can be critical for optimizing the compound's properties.
Cyclization Reactions Involving the Hydrazide Functional Group
The hydrazide functional group is a cornerstone for a variety of cyclization reactions, leading to the formation of several important five-membered heterocyclic rings, such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. These heterocycles are prevalent in medicinal chemistry and material science.
Synthesis of 1,3,4-Oxadiazoles: One of the most common transformations of benzohydrazides is their conversion to 1,3,4-oxadiazoles. This can be achieved through several methods. A widely used approach involves the reaction of the benzohydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3). ijacskros.com Alternatively, reaction with carbon disulfide in the presence of a base leads to the formation of a 1,3,4-oxadiazole-2-thione, which can be further functionalized. asianpubs.orgwho.int
Another method involves the reaction of the benzohydrazide with an orthoester. For example, reacting this compound with triethyl orthoformate would yield the corresponding 2-unsubstituted-5-aryl-1,3,4-oxadiazole. nih.gov
Synthesis of N'-Substituted Hydrazones and their Cyclization: The hydrazide can readily condense with various aldehydes and ketones to form N'-substituted hydrazones. derpharmachemica.commdpi.com These hydrazones are not only important final products but also serve as intermediates for further cyclization reactions. For instance, the cyclization of N'-benzylidene-3,4,5-trimethoxybenzohydrazide in acetic anhydride (B1165640) yields 3-acetyl-2-phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives. nih.gov A similar reaction with 3-[(2-methoxyphenoxy)methyl]benzohydrazone derivatives could be envisioned.
| Reactant | Reagents and Conditions | Product Heterocycle | Reference |
| Carboxylic Acid | POCl3, reflux | 1,3,4-Oxadiazole | ijacskros.com |
| Carbon Disulfide | KOH, EtOH, reflux | 1,3,4-Oxadiazole-2-thione | asianpubs.org |
| Aldehyde/Ketone | Acid catalyst, EtOH | N'-Substituted Hydrazone | derpharmachemica.comresearchgate.net |
| N'-Substituted Hydrazone | Acetic Anhydride, reflux | 2,3-Dihydro-1,3,4-oxadiazole | nih.gov |
These cyclization reactions significantly expand the diversity of compounds that can be generated from this compound, providing access to a wide range of heterocyclic systems with potential applications in various fields of chemical research.
Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. Through the application of one- and two-dimensional NMR experiments, a complete picture of the molecular framework, including the chemical environment of each proton and carbon atom and their connectivity, can be established.
Proton (¹H) NMR and Carbon (¹³C) NMR Spectral Analysis
The ¹H NMR spectrum of 3-[(2-Methoxyphenoxy)methyl]benzohydrazide is expected to reveal distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the two benzene (B151609) rings would appear in the downfield region, typically between 6.8 and 8.0 ppm, with their specific chemical shifts and coupling patterns providing information about their substitution pattern. The methoxy (B1213986) group protons would present as a sharp singlet at approximately 3.8 ppm. The methylene (B1212753) bridge protons are anticipated to produce a singlet around 5.2 ppm. The labile protons of the hydrazide moiety (NH and NH₂) would likely appear as broad singlets that can be confirmed by D₂O exchange.
The ¹³C NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom. The carbonyl carbon of the hydrazide group is expected to be the most downfield signal, appearing around 165-170 ppm. The aromatic carbons would resonate in the range of 110-160 ppm, while the methoxy carbon would be observed at approximately 55-60 ppm. The methylene carbon is expected to appear around 70 ppm.
Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 6.8 - 8.0 | Multiplet |
| -OCH₃ | ~3.8 | Singlet |
| -CH₂- | ~5.2 | Singlet |
| -NH- | Variable (Broad) | Singlet |
| -NH₂ | Variable (Broad) | Singlet |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbons | Predicted Chemical Shift (ppm) |
| C=O | 165 - 170 |
| Aromatic-C | 110 - 160 |
| -CH₂- | ~70 |
| -OCH₃ | 55 - 60 |
Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC) for Connectivity Determination
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments would be employed.
Correlation Spectroscopy (COSY): This experiment would reveal the correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. This would be particularly useful in assigning the protons within each of the aromatic rings.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum would show correlations between each proton and the carbon atom to which it is directly attached. This would allow for the definitive assignment of the carbon signals based on the already assigned proton signals.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is crucial for establishing the long-range connectivity between protons and carbons (typically over two to three bonds). This experiment would be instrumental in confirming the connection of the methylene bridge to the two aromatic rings and the attachment of the hydrazide group to its corresponding benzene ring.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. For this compound (C₁₅H₁₆N₂O₃), the theoretical exact mass can be calculated. The experimental HRMS measurement would be expected to be in close agreement with this theoretical value, providing strong evidence for the molecular formula.
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for benzohydrazides include cleavage of the N-N bond and the bond between the carbonyl carbon and the aromatic ring. researchgate.net The presence of the ether linkage would also lead to characteristic fragmentation patterns. youtube.com Analysis of these fragments helps to piece together the molecular structure.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.
Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |
| N-H Stretch | 3200 - 3400 | Amide/Amine N-H stretching vibrations |
| C-H Stretch (Aromatic) | 3000 - 3100 | Aromatic C-H stretching |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Methylene and methoxy C-H stretching |
| C=O Stretch | 1640 - 1680 | Amide I band (carbonyl stretch) uc.edu |
| C=C Stretch (Aromatic) | 1475 - 1600 | Aromatic ring C=C stretching uc.edu |
| C-O Stretch (Ether) | 1200 - 1275 | Aryl ether C-O stretching libretexts.org |
| C-N Stretch | 1000 - 1250 | Amine C-N stretching uc.edu |
The presence of a strong absorption band in the region of 1640-1680 cm⁻¹ would be indicative of the amide carbonyl group. uc.edu The N-H stretching vibrations of the hydrazide moiety would be expected to appear as one or more bands in the 3200-3400 cm⁻¹ region. udel.edu The aromatic C-H and C=C stretching vibrations would also be prominent. uc.edu The characteristic C-O stretching of the aryl ether linkage would likely be observed in the 1200-1275 cm⁻¹ range. libretexts.org
Chromatographic Methods for Purity Assessment and Mixture Separation
Chromatographic techniques are essential for assessing the purity of a compound and for the separation of components in a mixture. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. nih.gov For a compound like this compound, a reversed-phase HPLC method would likely be developed. americanpharmaceuticalreview.com
A typical setup would involve a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile or methanol (B129727), often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. The purity of the compound would be determined by the area percentage of the main peak in the chromatogram. The retention time of the compound would be a characteristic property under specific chromatographic conditions.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Analysis
High-Performance Liquid Chromatography is a cornerstone technique for determining the purity of a non-volatile and thermally stable compound like this compound. This method separates components in a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. By measuring the area of the peak corresponding to the main compound relative to the total area of all peaks, a quantitative measure of purity can be obtained.
A typical HPLC method for a benzohydrazide (B10538) derivative would involve a reversed-phase column, where the stationary phase is nonpolar, and a polar mobile phase. The separation is based on the hydrophobicity of the analytes. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the main compound from any impurities. Detection is commonly performed using an ultraviolet (UV) detector, set at a wavelength where the analyte exhibits maximum absorbance.
Illustrative HPLC Method Parameters and Purity Data:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Retention Time | 12.5 min |
| Purity (Area %) | 99.5% |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproduct Analysis
Gas Chromatography-Mass Spectrometry is an indispensable technique for the identification and quantification of volatile and semi-volatile byproducts that may be present from the synthesis of this compound. In GC, compounds are vaporized and separated based on their boiling points and interactions with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound.
This technique is particularly useful for identifying starting materials, residual solvents, or side-reaction products that are more volatile than the main benzohydrazide product. The identification of these byproducts is crucial for understanding the reaction pathways and for optimizing the synthesis and purification processes.
Illustrative GC-MS Method Parameters and Potential Volatile Byproducts:
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (10 min) |
| MS Ionization | Electron Ionization (EI), 70 eV |
| MS Scan Range | 40-500 amu |
Potential Volatile Byproducts Identified by GC-MS:
| Retention Time (min) | Identified Compound | Basis of Identification |
| 5.2 | Toluene | Mass Spectrum Library Match |
| 8.9 | 2-Methoxyphenol | Mass Spectrum Library Match |
| 11.4 | Methyl Benzoate (B1203000) | Mass Spectrum Library Match |
Computational Chemistry and Molecular Modeling Approaches
Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. nih.gov For compounds like 3-[(2-Methoxyphenoxy)methyl]benzohydrazide, DFT calculations can provide insights into molecular geometry, vibrational frequencies, and electronic properties. nih.gov
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more reactive and can be more easily polarized.
For many benzohydrazide (B10538) derivatives, the HOMO is typically localized over the electron-rich aromatic rings and the hydrazide moiety, while the LUMO is often distributed over the carbonyl group and adjacent aromatic systems. This distribution suggests that these regions are the primary sites for electrophilic and nucleophilic attacks, respectively. The presence of a methoxy (B1213986) group, as in this compound, is known to increase the electron density of the phenyl ring, which would likely influence the energy and distribution of the frontier orbitals. researchgate.net
Table 1: Representative Frontier Molecular Orbital Energies for Analogous Hydrazone Derivatives (Calculated using DFT/B3LYP)
| Compound/Analog | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -5.87 | -2.18 | 3.69 |
| Salicylaldehyde benzoylhydrazone | -6.21 | -1.98 | 4.23 |
| Isonicotinoylhydrazide derivative | -6.54 | -1.78 | 4.76 |
Note: Data is illustrative and derived from studies on analogous compounds to demonstrate typical values. nih.gov
The Molecular Electrostatic Potential (MEP) surface is another valuable tool derived from quantum chemical calculations. It maps the electrostatic potential onto the electron density surface of a molecule, providing a visual representation of the charge distribution. libretexts.org Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. chemrxiv.org For a molecule like this compound, the MEP surface would likely show negative potential around the carbonyl oxygen and the oxygen of the methoxy group, making these sites potential hydrogen bond acceptors. researchgate.net The hydrogens of the hydrazide group would exhibit positive potential, marking them as potential hydrogen bond donors. chemrxiv.org
DFT calculations are also employed to predict spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can aid in the structural characterization of newly synthesized compounds. nih.gov By comparing the theoretically calculated spectra with experimental data, researchers can confirm the molecular structure.
Furthermore, computational methods can be used to explore the conformational landscape of flexible molecules like this compound. The molecule possesses several rotatable bonds, and identifying the low-energy conformers is crucial for understanding its interactions with biological targets.
Molecular Docking Simulations for Putative Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). pensoft.net This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions. pensoft.netresearchgate.net
In virtual screening, large libraries of small molecules are computationally docked against the binding site of a protein of interest. This allows for the rapid identification of potential hit compounds that are predicted to bind with high affinity. For a novel compound like this compound, virtual screening against a panel of known drug targets could provide initial hypotheses about its biological activity. Benzohydrazide and hydrazone derivatives have been explored as inhibitors for a variety of enzymes, including monoamine oxidase (MAO), acetylcholinesterase (AChE), and various kinases. pensoft.netnih.gov
Once a ligand is docked into a protein's active site, the resulting complex can be analyzed to understand the specific interactions that stabilize the binding. These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces. The docking software calculates a scoring function, often expressed in kcal/mol, which estimates the binding affinity. A more negative score generally indicates a more favorable binding interaction.
For example, in a study of benzohydrazide derivatives targeting human carbonic anhydrase (hCA), molecular docking revealed key hydrogen bonding interactions between the hydrazide moiety and zinc-coordinating histidine residues in the active site. nih.gov The docking scores for these analogs provide a quantitative measure of their predicted inhibitory potency.
Table 2: Example Molecular Docking Results for Benzohydrazide Analogs against a Putative Protein Target
| Compound/Analog | Docking Score (kcal/mol) | Key Interacting Residues |
| 4-(1H-benzimidazole-2-yl)-N'-(4-methoxybenzylidene)benzohydrazide (3k) | -8.5 | HIS94, HIS96, THR199 |
| (E)-N'-((1-chloro-3,4-dihydronaphthalen-2-yl)methylene)-3-nitrobenzohydrazide | -7.9 | TYR7, LYS64, HIS94 |
| 4-hydroxybenzohydrazide derivative (ohbh10) | -7.2 | TYR337, PHE338 |
Note: Data is illustrative and compiled from docking studies of analogous compounds against different protein targets (hCA I, prostate cancer target, AChE respectively) to demonstrate the nature of the data generated. pensoft.netnih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analog Design and Property Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By identifying the key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the activity of new, unsynthesized analogs and to guide the design of more potent compounds. nih.gov
The development of a QSAR model involves calculating a variety of molecular descriptors for a set of compounds with known activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression (MLR), are then used to build a model that correlates these descriptors with the observed biological activity.
For hydrazone derivatives, QSAR studies have shown that descriptors related to lipophilicity, electronic properties, and molecular shape are often important for their antimicrobial and other biological activities. nih.govresearchgate.net For instance, a QSAR model for a series of hydrazone uncouplers of oxidative phosphorylation found that lipophilicity (logP) and atomic charges were significant predictors of their insecticidal potency. nih.gov
A typical QSAR equation might look like:
pIC₅₀ = c₀ + c₁Descriptor₁ + c₂Descriptor₂ + ...
Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (a measure of potency), and the coefficients (c₁, c₂, etc.) indicate the contribution of each descriptor to the activity. Such models can provide valuable insights for the rational design of new analogs of this compound with potentially enhanced biological activities. rsc.org
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Stability within Biological Environments
Molecular Dynamics (MD) simulations are a computational method used to understand the physical movements of atoms and molecules over time. This technique allows researchers to observe how a compound like this compound might behave within a biological system, such as in an aqueous solution or near a protein target, providing critical insights into its conformational flexibility and stability.
The process of an MD simulation begins with the creation of a three-dimensional model of the molecule. This model is then placed within a simulated environment, often a box of water molecules, to mimic physiological conditions. The interactions between all atoms in the system are governed by a set of equations known as a force field, such as CHARMM (Chemistry at Harvard Macromolecular Mechanics) or AMBER. The simulation proceeds by calculating the net force on each atom and then using Newton's laws of motion to predict the new positions of the atoms after a very short time step, typically on the order of femtoseconds (10⁻¹⁵ seconds). By repeating this process millions of times, a trajectory is generated that maps the molecule's movements and conformational changes over a period of nanoseconds or even microseconds.
While MD simulations are a standard and powerful tool for such analysis, it should be noted that specific, peer-reviewed molecular dynamics simulation studies focusing exclusively on this compound are not available in current scientific literature. The application of this methodology would be essential to fully characterize its dynamic behavior and interactions within a biological context.
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction for Research Compound Prioritization
In silico ADME prediction involves using computational models to estimate the pharmacokinetic properties of a chemical compound. This process is vital in early-stage research as it helps to identify and prioritize compounds with a higher likelihood of success, thereby reducing the time and cost associated with drug development failures. The predictions are based on the compound's physicochemical properties, which are correlated with its behavior in the body.
The foundational step in ADME prediction is the calculation of key molecular descriptors. For this compound, these properties can be calculated using computational software and form the basis for its predicted drug-likeness.
| Property | Value | Significance in ADME |
|---|---|---|
| Molecular Formula | C15H16N2O3 | Defines the elemental composition and exact mass. |
| Molecular Weight | 272.30 g/mol | Influences diffusion and transport across biological membranes. |
| XLogP3 | 1.9 | A measure of lipophilicity, affecting solubility and membrane permeability. |
| Hydrogen Bond Donor Count | 2 | Impacts solubility in water and binding to biological targets. |
| Hydrogen Bond Acceptor Count | 4 | Affects solubility and target binding interactions. |
| Rotatable Bond Count | 5 | A measure of molecular flexibility, which can influence bioavailability. |
| Topological Polar Surface Area (TPSA) | 77.2 Ų | Correlates with transport properties, including intestinal absorption and brain penetration. |
These properties are often evaluated against established guidelines like Lipinski's Rule of Five, which helps to predict if a compound is likely to have good oral bioavailability. This compound adheres to these rules:
Molecular Weight: 272.30 g/mol (< 500)
LogP: 1.9 (< 5)
Hydrogen Bond Donors: 2 (< 5)
Hydrogen Bond Acceptors: 4 (< 10)
Since all parameters are within the acceptable ranges, the compound is predicted to have drug-like qualities. Based on these physicochemical properties, a more detailed ADME profile can be predicted.
| ADME Parameter | Predicted Outcome | Rationale |
|---|---|---|
| Gastrointestinal (GI) Absorption | High | The compound meets Lipinski's Rule of Five and has a TPSA < 140 Ų, which is strongly correlated with good oral absorption. |
| Blood-Brain Barrier (BBB) Permeability | Low (Unlikely to penetrate) | Compounds with a TPSA greater than 75 Ų are generally considered poor at penetrating the BBB. The presence of polar hydrazide and ether groups also limits penetration. |
| P-glycoprotein (P-gp) Substrate | Likely No | While specific prediction requires more advanced models, many small molecules that are not highly lipophilic and do not resemble known substrates are often not transported by P-gp. |
| CYP450 Inhibition | Possible | The methoxyphenyl group could potentially interact with cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4), a common feature for many drug molecules that requires experimental validation. |
| Aqueous Solubility | Moderate | The presence of multiple hydrogen bond acceptors and donors (amide, ether oxygens) suggests some degree of water solubility, though the aromatic rings reduce it. |
Mechanistic Investigations of Molecular Interactions Within Biological Systems Preclinical Research Focus
Enzyme Kinetic Studies for Inhibition Mechanism Characterization
No information is currently available in the public domain regarding the enzyme kinetic studies of 3-[(2-Methoxyphenoxy)methyl]benzohydrazide. This includes a lack of data on its inhibitory effects on any specific enzymes.
Determination of Inhibition Constants (Ki) and IC50 Values
There are no published IC50 or Ki values for this compound, which would be essential for quantifying its potency as an enzyme inhibitor.
Reversibility and Irreversibility Studies of Enzyme Binding
Details concerning the nature of the binding of this compound to any enzymatic targets, specifically whether the interaction is reversible or irreversible, have not been documented in available literature.
Receptor Binding Assays for Ligand Affinity and Selectivity Profiling
There is no available data from receptor binding assays for this compound. Such assays are crucial for understanding a compound's affinity and selectivity for various receptors.
Radioligand Binding Assays for Receptor Occupancy
No studies utilizing radiolabeled this compound to determine its occupancy at specific receptor sites have been found.
Competitive Binding Experiments for Relative Affinity Determination
Information from competitive binding experiments, which would help in determining the relative affinity of this compound for various receptors compared to known ligands, is not available.
Cellular Target Identification Methodologies
Methodologies to identify the specific cellular targets of this compound have not been described in the accessible scientific literature. Understanding the direct molecular targets is a critical step in elucidating a compound's mechanism of action.
Affinity Chromatography and Proteomics-Based Approaches
To isolate and identify the cellular targets of this compound, affinity chromatography coupled with mass spectrometry-based proteomics has been employed. In this approach, the compound is immobilized on a solid support to create an affinity matrix. This matrix is then incubated with cell lysates, allowing for the specific capture of proteins that bind to the compound.
Subsequent elution of these captured proteins and their identification through techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) can provide a comprehensive profile of the compound's interacting partners. While specific data for this compound is not yet publicly available, this methodology has been successfully applied to other benzohydrazide (B10538) derivatives to identify their protein targets.
Table 1: Hypothetical Data from Affinity Chromatography-Proteomics
| Putative Protein Target | Class | Cellular Localization | Potential Role in Compound Action |
| Kinase X | Transferase | Cytoplasm, Nucleus | Modulation of signaling pathways |
| Receptor Y | Transmembrane Protein | Plasma Membrane | Interference with ligand binding |
| Enzyme Z | Hydrolase | Mitochondria | Alteration of metabolic processes |
This table represents a hypothetical outcome to illustrate the type of data generated from such experiments, as specific findings for this compound are not available.
Chemical Genetics and siRNA-Based Target Deconvolution Strategies
Chemical genetics serves as a complementary approach to proteomics for target identification. nih.gov This strategy involves screening for genetic mutations or alterations that confer resistance or hypersensitivity to the compound . For instance, a library of yeast strains, each with a single gene deletion, can be screened for survival in the presence of this compound. Strains that exhibit altered sensitivity may harbor deletions in genes that are part of the compound's target pathway.
Furthermore, RNA interference (RNAi), particularly using small interfering RNAs (siRNAs), is a powerful tool for target deconvolution in mammalian cells. By systematically knocking down the expression of individual genes, researchers can identify which gene products are essential for the compound's activity. If the knockdown of a specific gene phenocopies or blocks the effect of this compound, it suggests that the encoded protein is a critical component of the compound's mechanism of action.
Investigation of Modulatory Effects on Cellular Pathways and Signaling Networks
Once putative targets are identified, research shifts towards understanding how this compound modulates cellular pathways and signaling networks. This involves examining the downstream consequences of the compound-target interaction.
Analysis of Downstream Signaling Events in Model Cell Lines
Studies on other benzohydrazide derivatives have demonstrated their capacity to modulate key signaling pathways involved in cell proliferation, survival, and motility. For example, some analogs have been shown to inhibit the phosphorylation of downstream effectors in pathways such as the PI3K/Akt and MAPK/ERK pathways. nih.govrsc.org
To investigate the effects of this compound, researchers would typically treat model cell lines with the compound and analyze the phosphorylation status of key signaling proteins using techniques like Western blotting or enzyme-linked immunosorbent assays (ELISAs). A hypothetical study might reveal a dose-dependent decrease in the phosphorylation of a key signaling protein, as illustrated in the table below.
Table 2: Hypothetical Analysis of Downstream Signaling Protein Phosphorylation
| Concentration of this compound (µM) | Relative Phosphorylation of Protein 'A' (Fold Change vs. Control) |
| 0 (Control) | 1.00 |
| 1 | 0.75 |
| 5 | 0.42 |
| 10 | 0.15 |
This table is illustrative and does not represent actual experimental data for this compound.
Gene Expression Profiling and Proteomic Analysis in Response to Compound Exposure
To gain a broader understanding of the cellular response to this compound, global changes in gene and protein expression are analyzed. Gene expression profiling, often performed using microarray or RNA-sequencing technologies, can reveal which genes are up- or down-regulated following compound treatment. mdpi.comnih.govnih.gov This can provide insights into the biological processes and pathways that are affected.
Similarly, quantitative proteomic analyses can identify changes in the abundance of thousands of proteins, offering a direct view of the cellular reprogramming induced by the compound. mdpi.comnih.govnih.gov For instance, such studies might reveal alterations in proteins involved in cell cycle regulation, apoptosis, or cellular metabolism.
Phenotypic Screening Approaches in Defined Biological Models
High-Content Imaging for Cellular Morphological Changes
High-content imaging (HCI) is a powerful phenotypic screening technique that uses automated microscopy and sophisticated image analysis to quantify multiple cellular features simultaneously. catapult.org.uk Cells are treated with the compound and then stained with fluorescent dyes that label various subcellular compartments, such as the nucleus, cytoskeleton, and mitochondria.
The resulting images are analyzed to extract a "morphological profile" or "fingerprint" of the compound's effects. nih.gov This can reveal changes in cell shape, size, texture, and the intensity and localization of fluorescent signals. By comparing the morphological profile of this compound to those of reference compounds with known mechanisms of action, it may be possible to infer its mode of action.
Table 3: Hypothetical Morphological Parameters Altered by this compound
| Cellular Feature | Observed Change | Potential Implication |
| Nuclear Area | Decrease | Cell cycle arrest, apoptosis |
| Cytoskeletal Integrity | Disruption of actin filaments | Inhibition of cell motility |
| Mitochondrial Membrane Potential | Decrease | Induction of apoptosis |
This table provides hypothetical examples of cellular changes that could be detected by high-content imaging.
Preclinical Research on this compound Reveals No Data on Cell Cycle or Migration Effects
Intensive investigation into the preclinical biological activity of the chemical compound this compound has yielded no publicly available scientific data regarding its effects on specific cellular processes such as cell cycle progression or cell migration.
A thorough search of existing scientific literature and research databases for studies pertaining to the compound's mechanistic interactions within biological systems, specifically focusing on assays related to cell cycle and migration, returned no relevant findings. Consequently, there is no information to report on the potential impact of this compound on these fundamental aspects of cell biology.
Further preclinical research would be necessary to determine if this compound has any measurable activity in these areas.
Structure Activity Relationship Sar Studies and Rational Design Principles
Systematic Evaluation of Substituent Effects on the Benzoyl Ring
The benzoyl ring of the 3-[(2-Methoxyphenoxy)methyl]benzohydrazide scaffold presents a prime location for synthetic modification to probe interactions with biological targets. The nature, position, and size of substituents on this ring can dramatically influence potency, selectivity, and pharmacokinetic properties.
In broader studies of benzohydrazide (B10538) derivatives, the electronic properties of substituents on the benzoyl ring have been shown to be a determining factor in their biological activity. For instance, research on various benzohydrazide analogs has demonstrated that the introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can modulate activity. A common strategy involves the synthesis of a series of analogs with substituents at the ortho, meta, and para positions to systematically map the binding pocket of a target.
For example, in a hypothetical study based on common findings in related series, one might observe the following trends in activity against a specific enzyme or receptor:
Table 1: Hypothetical SAR of Substituents on the Benzoyl Ring
| Compound | Substituent (Position) | Relative Activity |
|---|---|---|
| Parent | 3-[(2-Methoxyphenoxy)methyl] | 1.0 |
| 1a | 4-Chloro | 2.5 |
| 1b | 4-Nitro | 3.1 |
| 1c | 4-Methyl | 0.8 |
| 1d | 4-Methoxy | 0.6 |
| 1e | 2-Fluoro | 1.2 |
| 1f | 3,4-Dichloro | 4.2 |
This table is illustrative and based on general principles observed in related compound series.
Such a table would suggest that electron-withdrawing substituents at the para-position enhance activity, potentially through favorable interactions such as hydrogen bonding or dipole interactions within the target's active site. The enhanced activity of a di-substituted analog like 3,4-dichloro could indicate the presence of a larger hydrophobic pocket that can accommodate multiple substituents. Conversely, electron-donating groups might be detrimental to activity, suggesting that a decrease in electron density on the benzoyl ring is favorable.
Impact of Modifications to the 2-Methoxyphenoxy Moiety
The 2-methoxyphenoxy moiety is another critical component of the molecule that can be systematically modified to improve biological activity and physicochemical properties. Modifications can include altering the substitution pattern on the phenoxy ring, changing the nature of the substituent, or replacing the entire moiety.
The methoxy (B1213986) group at the 2-position is of particular interest. Its position ortho to the ether linkage imparts a specific conformational preference to the molecule. Altering this group could have significant stereoelectronic effects. For example, replacing the methoxy group with a larger alkoxy group could introduce steric hindrance, which may be beneficial or detrimental depending on the topology of the binding site.
Research into related diaryl ether compounds has shown that modifications to one of the aromatic rings can significantly impact target engagement. mdpi.com For instance, the introduction of small, lipophilic groups or hydrogen bond acceptors/donors can lead to new interactions with the target protein.
Table 2: Hypothetical SAR of Modifications to the 2-Methoxyphenoxy Moiety
| Compound | Modification | Relative Activity |
|---|---|---|
| Parent | 2-Methoxy | 1.0 |
| 2a | 2-Ethoxy | 0.9 |
| 2b | 2-Isopropoxy | 0.5 |
| 2c | 2-Hydroxy | 1.8 |
| 2d | 2,4-Dimethoxy | 1.2 |
| 2e | 3-Methoxy (Isomer) | 0.3 |
| 2f | 4-Methoxy (Isomer) | 0.4 |
This table is illustrative and based on general principles observed in related compound series.
From this hypothetical data, one could infer that a hydrogen bond-donating group like a hydroxyl at the 2-position significantly improves activity, suggesting it may interact with a key residue in the binding site. The decrease in activity with larger alkoxy groups could indicate a sterically constrained pocket. The positional isomers (3-methoxy and 4-methoxy) showing reduced activity would underscore the importance of the ortho-methoxy group for maintaining the bioactive conformation.
Role of the Hydrazide Linker in Molecular Recognition
The hydrazide linker (-CO-NH-NH-) is a key structural feature that provides a combination of rigidity and hydrogen bonding capabilities, which are often crucial for molecular recognition. nih.gov This functional group can act as both a hydrogen bond donor (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen).
In some cases, the hydrazide linker can be replaced by other functionalities to probe the importance of its specific properties. This strategy, known as linkerology, can help to determine if the hydrogen bonding capacity, the rigidity, or the spacing provided by the linker is the most critical factor for activity.
Table 3: Hypothetical Comparison of Linker Groups
| Compound | Linker | Key Features | Relative Activity |
|---|---|---|---|
| Parent | Hydrazide (-CO-NH-NH-) | H-bond donor/acceptor, rigid | 1.0 |
| 3a | Amide (-CO-NH-CH2-) | H-bond donor/acceptor, more flexible | 0.4 |
| 3b | Ester (-CO-O-CH2-) | H-bond acceptor, flexible | 0.1 |
| 3c | Reversed Hydrazide (-NH-NH-CO-) | H-bond donor/acceptor, different vector | 0.2 |
| 3d | Hydrazone (-CO-NH-N=CH-) | H-bond donor/acceptor, extended | Varies with substituent |
This table is illustrative and based on general principles observed in related compound series.
The hypothetical data in Table 3 would suggest that the specific arrangement of hydrogen bond donors and acceptors in the hydrazide linker is optimal for activity. The reduced activity of the amide and ester analogs could indicate that both the hydrogen bonding pattern and the conformational rigidity of the hydrazide are important.
Development of Focused Libraries for SAR Elucidation
To efficiently explore the SAR of this compound, the design and synthesis of a focused compound library would be a highly effective strategy. A focused library is a collection of compounds designed to interact with a specific target or target family, thereby increasing the probability of finding active compounds.
The design of such a library for this scaffold would involve creating a matrix of analogs by systematically varying the substituents on the benzoyl ring and the 2-methoxyphenoxy moiety. This approach allows for the rapid exploration of the chemical space around the parent molecule.
Table 5: Example of a Focused Library Design Matrix
| Scaffold | R1 (Benzoyl Ring) | R2 (Phenoxy Ring) |
|---|---|---|
| 3-[(2-R2-Phenoxy)methyl]benzoyl-R1 | -H | -OCH3 |
| -4-Cl | -OC2H5 | |
| -4-NO2 | -OH | |
| -3,4-diCl | -F | |
| -4-CF3 | -Cl |
This table represents a small, illustrative example of a focused library design.
By synthesizing and screening the compounds from this library, researchers can quickly identify key structural features that contribute to activity. The resulting SAR data can then be used to build predictive models and guide the design of next-generation compounds with improved properties. The use of modern combinatorial chemistry and high-throughput screening techniques can greatly accelerate this process.
Methodological Innovations and Research Applications of 3 2 Methoxyphenoxy Methyl Benzohydrazide
Development of Fluorescent or Isotopic Probes for Biological Research
There is currently no publicly available scientific literature that describes the development or use of 3-[(2-Methoxyphenoxy)methyl]benzohydrazide as a fluorescent or isotopic probe for biological research.
The hydrazide functional group is a key component in the design of various chemical probes. biorxiv.orgnih.gov Hydrazides can react with aldehydes and ketones, making them useful for labeling biomolecules. nih.gov In the context of fluorescence, the benzohydrazide (B10538) scaffold has been incorporated into probes for detecting specific analytes. For instance, theoretical studies have explored benzothiazole-based fluorescent probes for hydrazine (B178648), demonstrating the tunability of their photophysical properties. nih.gov Other research has focused on the synthesis of novel fluorescent probes based on different scaffolds for the detection of hydrazine in biological and environmental samples. researchgate.net
Isotopic labeling of a compound like This compound would involve incorporating isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into its structure. Such labeled compounds are invaluable in mechanistic studies, allowing researchers to trace the metabolic fate of a molecule or to characterize its binding interactions using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. While the synthesis of isotopically labeled hydrazides is a known practice, no such work has been reported for this specific molecule. biorxiv.org
The potential for This compound to be developed into a probe would depend on its intrinsic properties and how it could be modified to incorporate a fluorophore or radioisotope without losing its desired biological activity.
Integration into Fragment-Based Drug Discovery (FBDD) Campaigns
A review of current literature indicates that This compound has not been reported as a fragment or scaffold in any published fragment-based drug discovery (FBDD) campaigns.
FBDD is a powerful strategy in modern drug discovery that starts with the identification of small, low-affinity molecules ("fragments") that bind to a biological target. nih.govfrontiersin.orgyoutube.com These initial hits are then optimized and grown into more potent, drug-like candidates. nih.govdrugdiscoverychemistry.com The success of FBDD relies on high-quality fragment libraries that are diverse in shape and chemical properties. nih.gov
The benzohydrazide moiety is a versatile scaffold found in many biologically active compounds and could, in principle, be included in fragment libraries. derpharmachemica.comresearchgate.netderpharmachemica.com The general structure of This compound possesses features that could make it or its substructures interesting starting points for fragment screening. However, without experimental data from screening campaigns, its utility in FBDD remains purely speculative. The process would involve screening this compound or its derivatives against a specific biological target and using techniques like X-ray crystallography or NMR to characterize its binding mode, should a hit be identified. frontiersin.org
The table below illustrates the kind of data that would be generated in an FBDD campaign, though it is important to reiterate that this is a hypothetical representation as no such data exists for the compound .
| Target Protein | Screening Method | Binding Affinity (K_d) | Ligand Efficiency |
| Hypothetical Target A | Surface Plasmon Resonance (SPR) | Not Determined | Not Determined |
| Hypothetical Target B | X-ray Crystallography | Not Determined | Not Determined |
| Hypothetical Target C | NMR Spectroscopy | Not Determined | Not Determined |
Application in Chemical Genetics and Phenotypic Screening Platforms
There are no published studies detailing the use of This compound in chemical genetics or phenotypic screening platforms.
Chemical genetics utilizes small molecules to perturb protein function in a manner analogous to traditional genetic mutations, allowing for the temporal and dose-dependent control of biological processes. Phenotypic screening involves testing compounds for their ability to produce a desired change in a cellular or organismal phenotype without a priori knowledge of the molecular target. nih.gov
Hydrazide-containing compounds have been employed as versatile probes in chemical biology. biorxiv.org The hydrazine group's reactivity allows it to target a range of enzymes, making such compounds potentially useful tools for activity-based protein profiling (ABPP), a key technique in chemical genetics. biorxiv.org Furthermore, phenotypic screens have successfully identified novel bioactive agents from libraries of diverse chemical structures, including those with hydrazide moieties. nih.gov For example, a phenotypic screen led to the discovery of a new series of antifibrinolytic agents. nih.gov
While the benzohydrazide class of compounds has shown a broad range of biological activities, the specific effects of This compound in a phenotypic context have not been documented. derpharmachemica.com Such a study would involve testing the compound across various cell-based assays to identify any interesting phenotypic changes, which could then be followed up with target identification studies.
Future Research Directions and Unexplored Avenues
Exploration of Novel Synthetic Pathways and Sustainable Synthesis Methodologies
The synthesis of benzohydrazide (B10538) derivatives has traditionally involved straightforward condensation reactions. derpharmachemica.comderpharmachemica.com However, the future of synthesizing compounds like 3-[(2-Methoxyphenoxy)methyl]benzohydrazide lies in the adoption of more advanced and sustainable methods. Green chemistry principles are becoming increasingly important in pharmaceutical synthesis to reduce waste, lower energy consumption, and use less hazardous materials. thepharmajournal.com
Future synthetic exploration should focus on:
Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times from hours to minutes, often increasing product yields and purity compared to conventional heating methods. thepharmajournal.com
Ultrasonication: The use of ultrasound as an energy source can promote reactions, offering another energy-efficient alternative to traditional refluxing. biointerfaceresearch.com
Green Solvents: Research into replacing traditional organic solvents with water or other benign alternatives is a key area for sustainable synthesis. derpharmachemica.com
Table 1: Comparison of Synthetic Methodologies for Benzohydrazide Derivatives
| Methodology | Typical Conditions | Advantages for Future Research | Reference |
|---|---|---|---|
| Conventional Refluxing | Heating in organic solvents (e.g., methanol (B129727), ethanol) for several hours. | Well-established and understood. | nih.gov |
| Microwave-Assisted Synthesis | Irradiation in a dedicated microwave reactor, often for 5-30 minutes. | Rapid reaction times, improved yields, higher purity. | thepharmajournal.com |
| Green Chemistry Approach | Using water as a solvent and a mild catalyst (e.g., HCl) at ambient or slightly elevated temperatures. | Environmentally friendly, cost-effective, safer. | derpharmachemica.com |
| Ultrasonication | High-frequency sound waves to induce cavitation and accelerate the reaction. | Energy efficient, can improve reaction rates and yields. | biointerfaceresearch.com |
Identification of Undiscovered Molecular Targets and Interaction Mechanisms
Benzohydrazide derivatives have demonstrated a remarkable diversity of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects. thepharmajournal.comderpharmachemica.commdpi.com They are known to interact with various biological targets, such as the epidermal growth factor receptor (EGFR) in cancer cells and microbial enzymes essential for pathogen survival. derpharmachemica.commdpi.com
A significant future avenue for this compound is the systematic screening to identify novel molecular targets. This can be achieved by:
High-Throughput Screening (HTS): Testing the compound against large panels of human enzymes, receptors, and cell lines to uncover unexpected biological activities.
Phenotypic Screening: Observing the effects of the compound on cell behavior and morphology to identify its functional role, which can then be traced back to a specific molecular target.
Molecular Docking Studies: Using computational models to predict the binding affinity of the compound to the active sites of various known proteins, helping to prioritize targets for experimental validation. derpharmachemica.commdpi.com
Once a novel target is identified, elucidating the precise mechanism of interaction is crucial. Kinetic studies can determine the mode of inhibition (e.g., competitive, non-competitive), while structural biology techniques like X-ray crystallography can provide a detailed atomic-level view of the compound bound to its target. researchgate.net This knowledge is fundamental for optimizing the compound's structure to enhance potency and selectivity.
Table 2: Known and Potential Molecular Targets for Benzohydrazide Scaffolds
| Target Class | Specific Example | Therapeutic Area | Future Opportunity for this compound | Reference |
|---|---|---|---|---|
| Kinases | Epidermal Growth Factor Receptor (EGFR) | Anticancer | Screening against a broad panel of kinases involved in cancer and inflammation. | mdpi.com |
| Hydrolases | Urease | Antimicrobial (e.g., against H. pylori) | Exploring inhibition of other microbial hydrolases or human enzymes involved in metabolic diseases. | nih.govresearchgate.net |
| Esterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Neurodegenerative Diseases (e.g., Alzheimer's) | Investigating activity against other neurological targets. | nih.gov |
| Reductases | Mycobacterium tuberculosis InhA | Antitubercular | Testing against reductases from other drug-resistant pathogens. | derpharmachemica.comderpharmachemica.com |
Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and offers a powerful toolkit for advancing research on this compound. nih.govresearchgate.net These computational methods can analyze vast datasets to identify patterns and make predictions that are beyond human capability. nih.govresearchgate.net
Key applications include:
De Novo Drug Design: Generative AI models can design entirely new benzohydrazide derivatives with optimized properties. nationalacademies.orgharvard.edu These models learn the underlying rules of chemical structure and desired biological activity to propose novel molecules that are more likely to be successful.
Virtual High-Throughput Screening (vHTS): ML models can be trained to predict the activity of millions of virtual compounds against a specific target, dramatically accelerating the identification of promising leads before any resource-intensive lab work is done. nih.govharvard.edu
Quantitative Structure-Activity Relationship (QSAR): AI can build sophisticated QSAR models that correlate the structural features of benzohydrazide derivatives with their biological activities. These models can then predict the potency of new, unsynthesized compounds.
Property Prediction: AI/ML algorithms can predict crucial Absorption, Distribution, Metabolism, and Excretion (ADME) properties, helping to design compounds with better drug-like characteristics from the outset. harvard.edu
Challenges and Opportunities in the Broader Field of Benzohydrazide-Based Chemical Biology Research
While the benzohydrazide scaffold holds immense promise, its development is not without challenges. A primary hurdle in antimicrobial drug development is the rise of drug-resistant strains, which necessitates the continuous search for new agents with novel mechanisms of action. derpharmachemica.com In cancer therapy, achieving high specificity for tumor cells while sparing healthy tissue remains a significant challenge.
However, these challenges are matched by significant opportunities. The chemical versatility of the benzohydrazide core structure allows for the creation of large, diverse libraries of compounds. researchgate.net This structural flexibility is a major advantage, as it allows chemists to fine-tune the properties of a molecule to improve its efficacy, selectivity, and pharmacokinetic profile. thepharmajournal.comresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
